molecular formula C25H34N2 B8612694 Piperazine, 1-cycloheptyl-4-(1,2-diphenylethyl)- CAS No. 86360-49-8

Piperazine, 1-cycloheptyl-4-(1,2-diphenylethyl)-

Cat. No. B8612694
CAS RN: 86360-49-8
M. Wt: 362.5 g/mol
InChI Key: OOXAMAXYPASGNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperazine, 1-cycloheptyl-4-(1,2-diphenylethyl)- is a useful research compound. Its molecular formula is C25H34N2 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine, 1-cycloheptyl-4-(1,2-diphenylethyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-cycloheptyl-4-(1,2-diphenylethyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

86360-49-8

Product Name

Piperazine, 1-cycloheptyl-4-(1,2-diphenylethyl)-

Molecular Formula

C25H34N2

Molecular Weight

362.5 g/mol

IUPAC Name

1-cycloheptyl-4-(1,2-diphenylethyl)piperazine

InChI

InChI=1S/C25H34N2/c1-2-10-16-24(15-9-1)26-17-19-27(20-18-26)25(23-13-7-4-8-14-23)21-22-11-5-3-6-12-22/h3-8,11-14,24-25H,1-2,9-10,15-21H2

InChI Key

OOXAMAXYPASGNA-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)N2CCN(CC2)C(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dispersion 3 containing comparison solvents CS-2 and CS-3 and comparison stabilizer CST-1 has a high number of crystals. Use of the solvent of the invention with CST-1 reduces the number of crystals, as in Dispersion 4, but further improvement is achieved through the use of the solvent of the invention S-1 combined with stabilizer of the invention ST-1 as in Dispersions 5, 6, 7, and 9. The use of solvent S-3 with ST-1 and IC-7 also provided a dispersion with low crystals, as in Dispersion 10. The combination of the coupler of the invention and the solvent of the invention also provided a low crystal dispersion, as in Dispersion 9.
Name
CS-2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ST-1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.